molecular formula C10H17NO2S B14149659 5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid CAS No. 89149-11-1

5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid

Cat. No.: B14149659
CAS No.: 89149-11-1
M. Wt: 215.31 g/mol
InChI Key: VDNSCJGWGXCBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid typically involves the formation of the thiazole ring followed by the introduction of the pentanoic acid side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its role in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

5-(2,2-Dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoic acid is unique due to its specific structure, which combines a thiazole ring with a pentanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89149-11-1

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

5-(2,2-dimethyl-5H-1,3-thiazol-5-yl)pentanoic acid

InChI

InChI=1S/C10H17NO2S/c1-10(2)11-7-8(14-10)5-3-4-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)

InChI Key

VDNSCJGWGXCBRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=CC(S1)CCCCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.